molecular formula C16H16N2O5 B14789889 Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate

Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate

Cat. No.: B14789889
M. Wt: 316.31 g/mol
InChI Key: MAZIPIWGXDROTF-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate (CAS No. 215934-32-0), commonly known as Azoxystrobin, is a systemic fungicide belonging to the strobilurin class. Its molecular formula is C₂₂H₁₇N₃O₅, with a molecular weight of 403.39 g/mol. Structurally, it features a methoxy-substituted pyrimidine ring linked via an oxygen atom to a phenyl group, which is further connected to a methoxyacrylate moiety (Figure 1). This compound inhibits mitochondrial respiration in fungi by binding to the cytochrome bc₁ complex (Complex III), making it effective against a broad spectrum of plant pathogens, including rusts, mildews, and blights . It is widely used in agriculture under trade names such as Amistar and Quadris .

Properties

IUPAC Name

methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZIPIWGXDROTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of 6-methoxypyrimidin-4-ol with 3-methoxy-2-(2-bromophenyl)acrylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy group on the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include:

  • Aldehydes or carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted pyrimidinyl derivatives from nucleophilic substitution.

Scientific Research Applications

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The compound is believed to inhibit fungal growth by interfering with the synthesis of essential cellular components. The methoxyacrylate moiety plays a crucial role in binding to the active site of fungal enzymes, thereby disrupting their normal function .

Comparison with Similar Compounds

Strobilurin derivatives share a core methoxyacrylate structure but differ in substituents on the pyrimidine or phenyl rings, significantly impacting their biological activity, environmental persistence, and synthetic pathways. Below is a detailed comparison with structurally related compounds:

Structural Analogues

Table 1: Key Structural Differences

Compound Name (CAS No.) Pyrimidine Substituent Phenyl Substituent Molecular Formula Key Applications
Azoxystrobin (215934-32-0) 6-Methoxy 2-Cyanophenoxy C₂₂H₁₇N₃O₅ Broad-spectrum fungicide
Picoxystrobin (117428-22-5) 6-Trifluoromethyl 2-Trifluoromethylpyridyl C₁₈H₁₃F₃N₂O₄ Cereal and vegetable crops
Methyl (2Z)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate (383428-73-7) 6-Chloro None C₁₅H₁₃ClN₂O₄ Experimental fungicide
Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate (Process compound) 6-Chloro None C₁₆H₁₅ClN₂O₆ Intermediate in fungicide synthesis

Key Observations :

  • Pyrimidine Substituents: Methoxy (Azoxystrobin): Enhances binding affinity to fungal cytochrome bc₁ due to electron-donating effects, improving stability in plant tissues . Trifluoromethyl (Picoxystrobin): Introduces hydrophobicity, enhancing membrane penetration and rainfastness .
  • Phenyl Substituents: Azoxystrobin’s 2-cyanophenoxy group contributes to its systemic movement within plants, whereas Picoxystrobin’s trifluoromethylpyridyl group improves photostability .

Table 2: Fungicidal Efficacy

Compound Target Pathogens EC₅₀ (ppm) Residual Activity (Days)
Azoxystrobin Phytophthora infestans 0.2 10–14
Picoxystrobin Blumeria graminis 0.15 7–10
Chloropyrimidine derivative Botrytis cinerea 1.5 5–7

Findings :

  • Azoxystrobin’s lower EC₅₀ against Phytophthora correlates with its methoxy group’s optimal size for binding to the Qo site of Complex III .
  • Picoxystrobin’s higher efficacy against powdery mildew (Blumeria) is attributed to its trifluoromethyl group, which improves cuticular penetration .

Table 3: Physicochemical Comparison

Property Azoxystrobin Picoxystrobin Chloropyrimidine Derivative
Water Solubility (mg/L) 6.0 3.2 12.5
Log P 2.5 3.1 2.1
Half-life (Soil, Days) 30–60 20–40 15–25

Analysis :

  • Higher water solubility in the chloropyrimidine derivative may reduce soil adsorption but increase leaching risks .
  • Picoxystrobin’s higher Log P aligns with its greater lipophilicity and field persistence .

Biological Activity

Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate, also known as (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C16H16N2O5C_{16}H_{16}N_{2}O_{5}, with a molecular weight of approximately 316.31 g/mol. Its structure includes a methoxy group, a pyrimidine ring, and an acrylate moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16N2O5
Molecular Weight316.31 g/mol
CAS Number475479-10-8
IUPAC Namemethyl (E)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer effects. For instance, related compounds have demonstrated the ability to inhibit colon cancer cell growth by inducing apoptotic mechanisms. In vitro studies have shown that treatment with similar acrylate compounds leads to increased expression of cleaved caspase-3 and caspase-8, which are critical markers of apoptosis .

The mechanism by which these compounds exert their effects involves interaction with specific cellular pathways. Notably, studies have shown that these compounds can bind to IkappaB kinase β (IKKβ), leading to altered expression levels of death receptors (DR5 and DR6). This interaction enhances TRAIL-induced apoptosis in cancer cells, showcasing the potential for these compounds in cancer therapeutics .

Case Studies

  • Colon Cancer Study : A study evaluated the effects of an acrylate derivative on colon cancer cells. The compound was found to induce apoptosis in a dose-dependent manner and significantly suppressed tumor growth in xenograft models at doses ranging from 2.5 to 5 mg/kg .
  • Mechanistic Insights : Another study highlighted the role of IKKβ in mediating the anticancer effects of related compounds. The downregulation of PCNA and p-IKKβ alongside increased levels of active caspase-3 was noted, indicating effective tumor suppression mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Synthesize the pyrimidin-4-yloxy intermediate via nucleophilic aromatic substitution between 6-methoxypyrimidin-4-ol and an activated aryl halide (e.g., 2-bromophenyl derivatives) under basic conditions (K₂CO₃/DMF, 80–100°C) .
  • Step 2 : Introduce the α,β-unsaturated ester moiety via a Horner-Wadsworth-Emmons reaction using methyl 3-methoxyprop-2-enoate and a stabilized ylide. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and characterize intermediates by 1H NMR^{1}\text{H NMR} (e.g., δ 6.3–6.5 ppm for enoate protons) .
  • Step 3 : Purify the final product via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Assign methoxy groups (δ 3.8–4.0 ppm for 1H^{1}\text{H}; δ 55–60 ppm for 13C^{13}\text{C}) and the enoate moiety (δ 5.8–6.6 ppm for 1H^{1}\text{H}; δ 165–170 ppm for 13C^{13}\text{C} ester carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 403.3875 for C₂₂H₁₇N₃O₅) with <2 ppm error .
  • FT-IR : Validate ester (C=O stretch ~1720 cm⁻¹) and pyrimidine (C=N stretch ~1600 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). For example, the pyrimidine N–H···O(methoxy) interaction may form a C(6)\text{C}(6) chain, stabilizing the lattice .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond-length deviations (e.g., C–O bonds in the enoate group should be ~1.21 Å) and validate geometry using SHELXL refinement (R-factor < 0.05) .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • SHELXL Validation : Check for overfitting using the GOOF parameter (target = 1.0). If Rint\text{R}_\text{int} > 5%, re-exclude outliers via the OMIT command .
  • Twinned Data Handling : For cases of pseudo-merohedral twinning, apply the HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
  • PLATON Checks : Use ADDSYM to detect missed symmetry elements and validate H-atom placement with the HYDROGEN tool .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogues?

  • Methodological Answer :

  • Scaffold Modification : Replace the 6-methoxypyrimidine with 6-cyano or 6-amino derivatives (via SNAr) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Perform docking studies (AutoDock Vina) using fungal cytochrome bc₁ (PDB: 1EZV) as a target, focusing on π-π stacking with pyrimidine and hydrogen bonding with the enoate .
  • In Vitro Assays : Test antifungal activity against Botrytis cinerea (MIC determination via broth microdilution, 48h incubation) and correlate with logP values (HPLC-derived) .

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